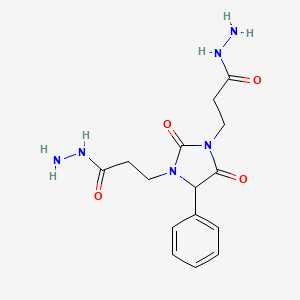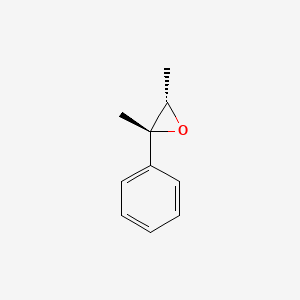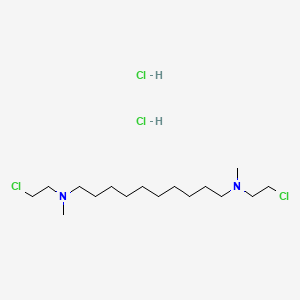![molecular formula C12H21NO4 B12686409 2-[Bis(2-hydroxyethyl)amino]ethanol;phenol CAS No. 23184-71-6](/img/structure/B12686409.png)
2-[Bis(2-hydroxyethyl)amino]ethanol;phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is hygroscopic and can absorb moisture and carbon dioxide from the air. This compound is miscible with water, ethanol, and acetone, and slightly soluble in ether, benzene, and carbon tetrachloride .
準備方法
2-[Bis(2-hydroxyethyl)amino]ethanol;phenol can be synthesized through the reaction of ethylene oxide with ammonia or ethylene diamine . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods often involve the use of catalysts to enhance the reaction rate and yield .
化学反応の分析
2-[Bis(2-hydroxyethyl)amino]ethanol;phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions with halogens and other electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
科学的研究の応用
2-[Bis(2-hydroxyethyl)amino]ethanol;phenol has a wide range of applications in scientific research:
Chemistry: It is used as a complexing agent and a pH balancer in various chemical reactions.
Biology: It serves as a buffer in biological experiments and is used in the preparation of biological samples.
Industry: It is employed in the production of detergents, textiles, and as a corrosion inhibitor.
作用機序
The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethanol;phenol involves its ability to act as a weak base and form complexes with metal ions . It can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The pathways involved in its action include the formation of stable complexes and the alteration of pH levels in the environment .
類似化合物との比較
2-[Bis(2-hydroxyethyl)amino]ethanol;phenol is unique in its ability to act as both a base and a complexing agent. Similar compounds include:
Diethanolamine: Similar in structure but with two hydroxyl groups instead of three.
Monoethanolamine: Contains only one hydroxyl group and is less effective as a complexing agent.
Triisopropanolamine: Similar in function but with isopropanol groups instead of ethanol groups.
These compounds differ in their chemical properties and applications, with this compound being particularly versatile due to its three hydroxyl groups .
特性
CAS番号 |
23184-71-6 |
|---|---|
分子式 |
C12H21NO4 |
分子量 |
243.30 g/mol |
IUPAC名 |
2-[bis(2-hydroxyethyl)amino]ethanol;phenol |
InChI |
InChI=1S/C6H15NO3.C6H6O/c8-4-1-7(2-5-9)3-6-10;7-6-4-2-1-3-5-6/h8-10H,1-6H2;1-5,7H |
InChIキー |
JIHPTYQPPOKVDR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)O.C(CO)N(CCO)CCO |
関連するCAS |
23184-71-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12686355.png)



![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686375.png)





